
rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, while the methoxycarbonyl group is added to protect the carboxylic acid functionality.
Functional Group Manipulation: Various reagents and conditions are used to introduce and manipulate functional groups on the piperidine ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carboxylic acids to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Catalysts: May serve as ligands in catalytic reactions.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Industry
Material Science: Used in the synthesis of polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Such as piperidine-4-carboxylic acid and its esters.
Boc-Protected Amines: Such as Boc-protected lysine or arginine derivatives.
Uniqueness
The unique combination of functional groups in rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid provides distinct chemical properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C26H42N2O12 |
|---|---|
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
(2R,4S)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid;(2S,4R)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/2C13H21NO6/c2*1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h2*8-9H,5-7H2,1-4H3,(H,15,16)/t2*8-,9+/m10/s1 |
Clave InChI |
AWYHHFPRRXACRT-QUOODJBBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


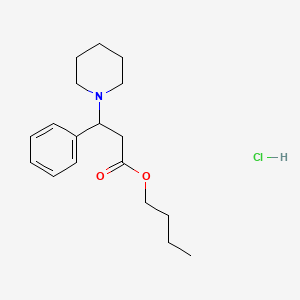
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296715.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
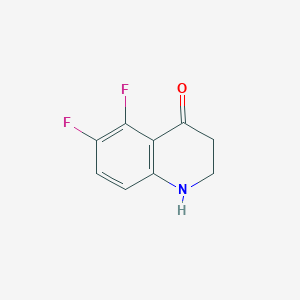

![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
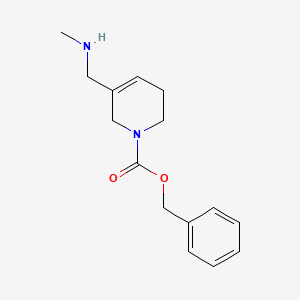
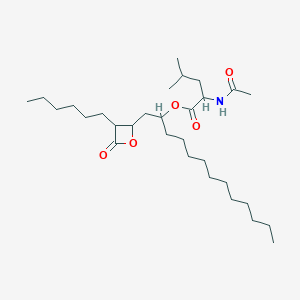

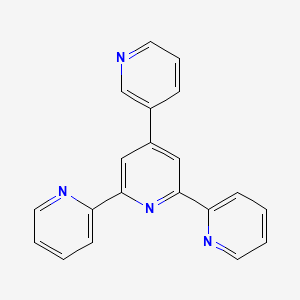
![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
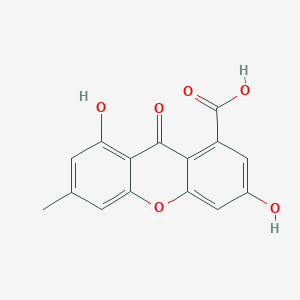
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
